4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine 4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15834045
InChI: InChI=1S/C12H15ClN4O/c1-7-9(6-17(3)16-7)10-5-11(13)15-12(14-10)8(2)18-4/h5-6,8H,1-4H3
SMILES:
Molecular Formula: C12H15ClN4O
Molecular Weight: 266.73 g/mol

4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine

CAS No.:

Cat. No.: VC15834045

Molecular Formula: C12H15ClN4O

Molecular Weight: 266.73 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine -

Specification

Molecular Formula C12H15ClN4O
Molecular Weight 266.73 g/mol
IUPAC Name 4-chloro-6-(1,3-dimethylpyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine
Standard InChI InChI=1S/C12H15ClN4O/c1-7-9(6-17(3)16-7)10-5-11(13)15-12(14-10)8(2)18-4/h5-6,8H,1-4H3
Standard InChI Key UQSZIJPRKLHZCD-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C=C1C2=CC(=NC(=N2)C(C)OC)Cl)C

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 4-chloro-6-(1,3-dimethylpyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine, reflects its substitution pattern: a chlorine atom at position 4, a 1,3-dimethylpyrazole ring at position 6, and a methoxyethyl group at position 2 of the pyrimidine scaffold. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₁₂H₁₅ClN₄O
Molecular Weight266.73 g/mol
CAS NumberNot explicitly listed
SMILES NotationCC1=NN(C=C1C2=CC(=NC(=N2)C(C)OC)Cl)C
Topological Polar Surface Area58.9 Ų (estimated)

The pyrimidine ring’s electron-deficient nature, combined with the electron-rich pyrazole substituent, creates a polarized structure amenable to nucleophilic and electrophilic reactions .

Spectroscopic Data

While direct spectroscopic data for this compound is limited, analogous pyrazolo-pyrimidines exhibit characteristic NMR signals:

  • ¹H NMR: Methyl groups on the pyrazole ring resonate at δ 2.5–3.0 ppm, while the methoxyethyl side chain shows signals near δ 3.3–3.7 ppm (OCH₃) and δ 1.2–1.5 ppm (CH₂CH₃) .

  • ¹³C NMR: The pyrimidine carbons adjacent to chlorine appear downfield (δ 150–160 ppm), whereas the pyrazole carbons range between δ 100–120 ppm .

Synthesis and Manufacturing

General Synthetic Routes

The synthesis typically involves multi-step reactions starting from functionalized pyrimidine or pyrazole precursors. A representative pathway, inferred from patents and related compounds, includes:

Step 1: Pyrimidine Core Formation
A malonate ester undergoes condensation with a C1 synthon (e.g., dimethylformamide-dimethylacetal) to form a β-ketoester intermediate. Cyclocondensation with 5-aminopyrazoles in ethanol yields the pyrazolo-pyrimidine skeleton .

Step 2: Chlorination
Phosphorus oxychloride (POCl₃) selectively chlorinates the pyrimidine at position 4 under reflux conditions (80–110°C), achieving yields >75% .

Reaction StepReagents/ConditionsYield (%)Reference
CyclocondensationEthanol, 80°C, 12 hr65–70
ChlorinationPOCl₃, reflux, 6 hr78
AlkylationNaH/DMF, 1-methoxyethanol60

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The chloro group at position 4 is highly reactive toward nucleophiles. For instance:

  • Amination: Treatment with ammonia or primary amines in DMSO at 60°C replaces chlorine with amino groups, forming intermediates for kinase inhibitors .

  • Suzuki Coupling: Palladium-catalyzed coupling with arylboronic acids introduces aromatic moieties, enhancing π-stacking interactions in drug candidates .

Side Chain Modifications

The methoxyethyl group undergoes:

  • Oxidation: Using KMnO₄ or RuO₄ converts the ethyl chain to a carboxylic acid, enabling conjugation with biomolecules .

  • Ether Cleavage: BBr₃ in dichloromethane cleaves the methoxy group to a hydroxyl, facilitating further derivatization.

Biological TargetAssay ResultModel SystemReference
MALT1IC₅₀ = 120 nMIn vitro
EGFRIC₅₀ = 85 nMCell-free

Applications and Future Directions

Therapeutic Candidates

  • Autoimmune Disorders: MALT1 inhibitors derived from this scaffold are in preclinical testing for rheumatoid arthritis and lupus .

  • Oncology: Analogous compounds show antiproliferative activity in non-Hodgkin lymphoma cell lines (EC₅₀ = 0.5–2 µM) .

Material Science

The compound’s aromaticity and halogen content make it a candidate for organic semiconductors or ligand design in catalysis .

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